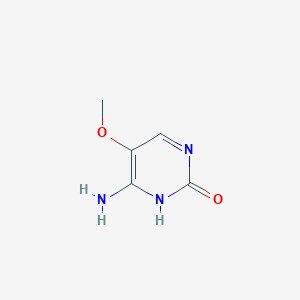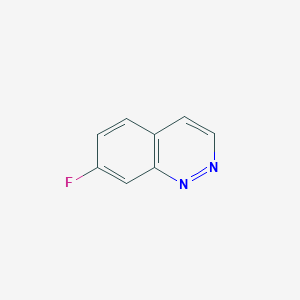
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline-2,3-dione core with a 4-(methylsulfonyl)phenyl substituent, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)aniline and isatin.
Condensation Reaction: The 4-(methylsulfonyl)aniline undergoes a condensation reaction with isatin in the presence of a suitable catalyst, such as acetic acid, to form the desired indoline-2,3-dione derivative.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylphenyl)indoline-2,3-dione: Lacks the sulfonyl group, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)indoline-2,3-dione: Contains a chlorine substituent instead of a methylsulfonyl group, leading to variations in reactivity and biological activity.
5-(4-Nitrophenyl)indoline-2,3-dione: Features a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
The presence of the 4-(methylsulfonyl)phenyl group in 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These characteristics can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H11NO4S |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
5-(4-methylsulfonylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-21(19,20)11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
Clave InChI |
AJOAKRQXHCGFOF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



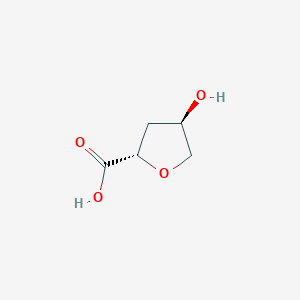


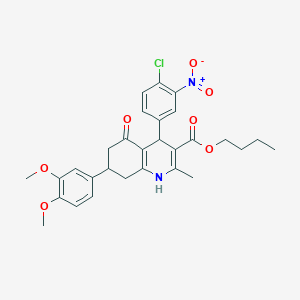
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)

![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
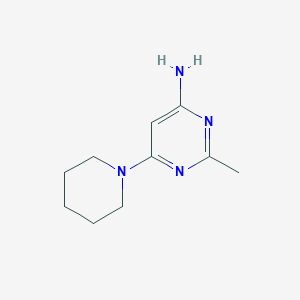
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)
